molecular formula C13H15N3OS2 B2354508 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-62-8

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2354508
CAS No.: 478067-62-8
M. Wt: 293.4
InChI Key: GEYFJQUBUIGTTM-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine core .

Scientific Research Applications

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is unique due to the presence of both the allylsulfanyl and morpholino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications

Biological Activity

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of several key proteins associated with cancer proliferation and survival:

  • Target Proteins : The compound primarily targets various kinases, including phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinases (CDKs), and others involved in cell signaling pathways related to cancer growth.
  • Biochemical Pathways : By inhibiting these targets, the compound disrupts critical signaling pathways such as the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines:

Cell LineIC50 (μM)
HCT1163.24
PC-314.37
MCF-77.39
A5497.10
MDA-MB-23116.85

These values indicate that the compound is particularly effective against colorectal cancer (HCT116) and moderately effective against breast cancer (MCF-7) and lung cancer (A549) cells .

Induction of Apoptosis

Further investigations into the mechanism of action revealed that treatment with this compound leads to:

  • Mitochondrial Membrane Potential Decrease : This change is indicative of early apoptotic events.
  • Cell Migration Inhibition : The compound significantly reduces the migratory capacity of tumor cells, which is crucial for metastasis prevention .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Lipophilicity : The compound's lipophilic nature allows for efficient cellular uptake.
  • Metabolism : Preliminary studies indicate that metabolic pathways may include oxidation to sulfoxides and sulfones, which could influence its activity and bioavailability .

Case Studies

Several studies have explored the therapeutic potential of this compound in vivo:

  • Tumor Volume Reduction : In animal models inoculated with human cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for combination therapies in clinical settings .

Properties

IUPAC Name

4-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-2-8-19-13-14-10-3-9-18-11(10)12(15-13)16-4-6-17-7-5-16/h2-3,9H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFJQUBUIGTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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